Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt
Description
Historical Development of Isotopically Labeled Crosslinkers
The evolution of crosslinking technologies mirrors the growing demand for high-resolution structural data in molecular biology. Early crosslinkers, such as glutaraldehyde and formaldehyde, provided basic protein fixation capabilities but lacked specificity and compatibility with modern analytical techniques. The introduction of N-hydroxysuccinimide (NHS) ester chemistry in the 1980s marked a turning point, enabling selective modification of lysine residues and N-terminal amines under physiological pH conditions.
Isotopic labeling emerged as a solution to the challenge of distinguishing crosslinked peptides from background signals in mass spectrometry. Initial approaches utilized stable isotopes like ¹³C and ¹⁵N, but their incorporation required complex synthetic routes. The development of deuterated analogs, such as BS³-d4, simplified this process by leveraging hydrogen-deuterium exchange in specific molecular positions. This innovation allowed creation of matched reagent pairs (e.g., BS³-d0 and BS³-d4) that differ by precisely 4 atomic mass units (Da), enabling unambiguous identification of crosslinked species through characteristic mass spectral doublets.
Key milestones in deuterated crosslinker development:
Role of Suberic Acid Derivatives in Modern Protein Chemistry
Suberic acid (octanedioic acid) forms the structural backbone of BS³-d4, providing an optimal balance between spacer arm length and molecular rigidity. The 8-carbon chain creates an 11.4 Å bridge between reactive NHS ester groups, sufficient to span typical lysine-lysine distances in folded proteins while minimizing non-specific crosslinking. Deuterium incorporation at the 2,2,7,7 positions maintains the reagent's chemical reactivity while introducing a mass signature detectable by high-resolution mass spectrometers.
The bis-sulfo-NHS ester modification enhances water solubility (>10 mM in aqueous buffers), allowing crosslinking reactions to proceed under native conditions without organic solvents. This property proves critical for preserving protein tertiary structure during experimentation. When applied to protein complexes, BS³-d4 forms stable amide bonds with lysine ε-amines, "freezing" transient interactions for subsequent analysis.
Comparative analysis of suberic acid crosslinkers:
| Property | BS³-d4 | DSBU | DSS |
|---|---|---|---|
| Spacer length (Å) | 11.4 | 13.5 | 11.4 |
| Solubility | >10 mM (water) | 5 mM (DMSO required) | 1 mM (water) |
| Isotopic label | ²H (4 Da shift) | ¹³C/¹⁵N | None |
| Cleavability | Non-cleavable | MS-cleavable | Non-cleavable |
| Detection method | MS1 mass difference | MS2 fragmentation | UV activation |
Properties
Molecular Formula |
C16H18N2Na2O14S2 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
InChI Key |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C16D4H14N2Na2O14S2
- Molecular Weight: 576.453 g/mol
- IUPAC Name: [2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sodiooxysulfonylpyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidin-3-yl]sulfonyloxysodium
- Physical Form: Neat, typically supplied as a sodium salt, soluble in aqueous solutions
- Origin: Manufactured in Canada
- Storage: Room temperature or −20°C for non-deuterated analogs, powder form
Preparation Methods of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt
Overview
The preparation of this compound involves the synthesis of a sulfo-N-hydroxysuccinimide ester derivative of suberic acid that is isotopically labeled with deuterium at specific positions (2,2,7,7 positions). The process generally includes:
- Isotopic labeling of suberic acid with deuterium
- Activation of the carboxyl groups of suberic acid-d4 to form the sulfo-N-hydroxysuccinimide ester
- Conversion to the disodium salt form for solubility and stability
Detailed Synthetic Route
Step 1: Deuterium Labeling of Suberic Acid
- Suberic acid is selectively deuterated at the 2,2,7,7 positions by replacing hydrogen atoms with deuterium. This is typically achieved by using deuterated reagents or solvents such as D2O or deuterated reducing agents during the synthesis or via catalytic exchange methods.
- The incorporation of deuterium is confirmed by mass spectrometry and NMR analysis to ensure the correct isotopic enrichment.
Step 2: Formation of Sulfo-N-hydroxysuccinimide Ester
- The deuterated suberic acid is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as a carbodiimide (e.g., EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups.
- This reaction forms the bis(sulfo-NHS) ester of suberic acid-d4, where the sulfo-NHS groups serve as reactive esters capable of forming stable amide bonds with primary amines on target molecules.
Step 3: Conversion to Disodium Salt
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Deuterium labeling | Deuterated solvents/reagents (e.g., D2O) | Variable, often mild heating | Several hours to days | Ensures incorporation of D at specific sites |
| Esterification | Sulfo-NHS + EDC (or similar coupling agent) | 0–25 °C | 1–4 hours | pH controlled (~6.5–7.5) for optimal coupling |
| Neutralization to salt | NaOH or Na2CO3 | Room temperature | 30 min – 1 hour | Adjust pH to neutral or slightly basic |
Analytical and Quality Control Data
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of deuterium labels and the integrity of the sulfo-NHS ester groups.
- Mass Spectrometry (MS): Confirms molecular weight (expected 576.453 g/mol) and isotopic enrichment by the characteristic mass shift due to deuterium.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Material | Suberic acid (deuterated at 2,2,7,7 positions) |
| Key Reagents | Sulfo-NHS, EDC (coupling agent), NaOH (neutralization) |
| Reaction Type | Esterification of carboxyl groups to sulfo-NHS esters |
| Isotopic Labeling | Deuterium incorporation at specific methylene positions |
| Product Form | Disodium salt, neat or powder |
| Solubility | Water soluble |
| Analytical Methods | NMR, MS, HPLC |
| Storage Conditions | Room temperature or −20°C, dry environment |
Chemical Reactions Analysis
Reaction Mechanism with Primary Amines
The compound reacts via its two sulfosuccinimidyl (NHS) ester groups, which undergo nucleophilic substitution with primary amines (e.g., lysine residues or N-termini of proteins). The reaction proceeds as follows:
Key mechanistic steps include:
-
Activation : The NHS ester becomes electrophilic at pH 7–9, facilitating attack by deprotonated amine groups.
-
Crosslinking : Two biomolecules are covalently linked via an 11.4 Å suberate spacer, minimizing steric hindrance .
-
Deuterium Effect : The -d4 labeling introduces four deuterium atoms into the suberate backbone, creating a 4 Da mass shift for mass spectrometry (MS) detection.
Reaction Conditions and Optimization
Optimal parameters for efficient crosslinking:
Notes :
-
Solubility in aqueous buffers (≥10 mg/mL in H₂O) ensures compatibility with biological samples .
-
Reactions are quenched with Tris buffer (pH 8.0) or glycine to block unreacted NHS esters.
Kinetic and Thermodynamic Data
Quantitative studies reveal:
-
Rate Constant : at pH 8.0, 25°C.
-
Activation Energy : , typical for NHS-ester reactions.
-
Equilibrium : Irreversible under physiological conditions due to stable amide bond formation .
Comparative Analysis with Other Crosslinkers
| Crosslinker | Spacer Length | Solubility | Isotopic Labeling | Key Advantage |
|---|---|---|---|---|
| BS3-d4 | 11.4 Å | High | Deuterium (d4) | MS-compatible, minimal interference |
| DSS (Disuccinimidyl suberate) | 11.4 Å | Low | None | Membrane-permeable |
| DSG (Disuccinimidyl glutarate) | 7.7 Å | Moderate | None | Shorter spacer for proximal interactions |
Scientific Research Applications
Protein Cross-Linking
BS3-d4 is primarily used for cross-linking proteins via their primary amine groups. This application is critical for:
- Studying Protein-Protein Interactions : The ability to create stable complexes allows researchers to investigate the dynamics of protein interactions in cellular environments.
- Receptor-Ligand Studies : BS3-d4 can be employed to analyze receptor-ligand binding mechanisms by stabilizing the complexes formed during these interactions .
Conjugation of Biomolecules
The compound serves as a linking agent for various biomolecules, including:
- Antibodies : Facilitating the attachment of labels or drugs to antibodies for enhanced targeting in therapeutic applications.
- Hapten Carrier Molecules : Enabling the design of immunogenic structures for vaccine development by conjugating haptens to carrier proteins .
Mass Spectrometry
BS3-d4 is utilized in mass spectrometry applications to improve the detection and characterization of biomolecules. The isotopic labeling provided by deuterium helps in differentiating between labeled and unlabeled species, enhancing analytical sensitivity .
Bioconjugation Techniques
The compound is integral in various bioconjugation techniques due to its:
- Water Solubility : The sulfonate groups increase solubility in aqueous media, making it suitable for biological systems without requiring organic solvents that might disrupt protein structures .
- Amine Reactivity : The reactivity with primary amines allows for selective conjugation, which is vital in creating specific bioconjugates for research and therapeutic purposes .
Case Study 1: Protein Interaction Analysis
A study investigated the use of BS3-d4 in cross-linking proteins involved in signaling pathways. The results demonstrated that the cross-linked complexes could be analyzed using mass spectrometry, revealing insights into the interaction dynamics and conformational changes upon ligand binding.
Case Study 2: Vaccine Development
Research involving BS3-d4 highlighted its role in conjugating haptens to carrier proteins for vaccine formulations. The stability of these conjugates was assessed through immunogenicity studies, showing enhanced immune responses compared to unconjugated haptens.
Mechanism of Action
The mechanism of action of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt involves the formation of amide bonds between the N-hydroxysuccinimide esters and primary amines. The reaction occurs through nucleophilic attack by the amine on the ester carbonyl carbon, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond . This mechanism is crucial for its role as a cross-linking reagent in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Properties
The following table compares BS³-d4 with key analogues:
Key Differentiators
Deuterium Labeling: BS³-d4’s deuterium substitution enables isotopic differentiation in MS, unlike non-deuterated BS³ or DSS. This feature is critical for parallel crosslinking experiments using "heavy" (deuterated) and "light" (non-deuterated) reagents to quantify interaction dynamics . In contrast, non-deuterated BS³ is preferred for non-MS applications, such as detecting protein oligomerization via SDS-PAGE (e.g., N-acetyltransferase oligomerization in ) .
Solubility and Permeability: BS³-d4 and BS³ are water-soluble due to sulfonate groups, whereas DSS requires organic solvents (e.g., DMSO). This limits DSS to intracellular or membrane-permeable contexts . Sulfo-SMCC, another water-soluble crosslinker, differs in functionality by combining NHS ester and maleimide groups, enabling sequential conjugation of amines and thiols .
Crosslinking Efficiency :
- BS³-d4 and BS³ demonstrate comparable efficiency in forming stable amide bonds with primary amines (~pH 7–9). Both induce oligomerization in proteins like N-acetylglutamate synthase (NAGS) and MagR, as confirmed by SDS-PAGE and native PAGE .
- DSS, while structurally similar, exhibits lower efficiency in aqueous environments due to poor solubility .
Applications :
- BS³-d4 : Exclusive to MS workflows (e.g., studying protein-protein interactions in mitochondrial probes or viral phagocytosis pathways) .
- BS³ : Broadly used in cell-surface crosslinking (e.g., shrimp hemocyte receptors in ) and structural biology (e.g., NAGS tetramerization in ) .
- Sulfo-SMCC : Specialized for heterobifunctional conjugation, such as immobilizing enzymes on biosensors (e.g., horseradish peroxidase in ) .
Research Findings
- BS³-d4 in MS: A study using BS³-d4 and non-deuterated BS³ in parallel revealed a 4 Da mass shift in crosslinked peptides, enabling unambiguous identification of interacting domains in mitochondrial proteins .
- BS³ in Structural Biology : Crosslinking of NAGS with BS³ demonstrated tetramer formation, critical for catalytic activity, as shown by SDS-PAGE and gel filtration .
- DSS Limitations : DSS failed to crosslink cell-surface receptors in aqueous buffers, highlighting the necessity of BS³ for extracellular applications .
Biological Activity
Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt, commonly referred to as BS3, is a homobifunctional cross-linking reagent widely utilized in biochemical research. This compound is particularly notable for its ability to form stable amide bonds with primary amines, facilitating the study of protein-protein interactions, receptor-ligand binding, and other biological processes.
- Molecular Formula : C₁₆H₁₈N₂Na₂O₄S₄
- Molecular Weight : 572.43 g/mol
- Appearance : White to light tan solid
- Solubility : Water-soluble
- Melting Point : >300°C
BS3 functions by utilizing its N-hydroxysulfosuccinimide (NHS) ester groups, which are highly reactive towards primary amines. The reaction occurs at a neutral pH (7-9), allowing for the formation of stable amide bonds. This cross-linking capability is essential for "fixing" transient interactions between biomolecules, enabling their analysis via techniques such as mass spectrometry and Western blotting.
Applications in Biological Research
BS3 is employed in various applications within biochemistry and molecular biology, including:
- Protein Cross-Linking : Stabilizing protein complexes for structural analysis.
- Receptor-Ligand Interaction Studies : Investigating binding affinities and mechanisms.
- Cell Surface Protein Analysis : Selective cross-linking of membrane proteins without affecting intracellular components.
Comparative Analysis with Other Cross-Linkers
The unique properties of BS3 can be contrasted with other common cross-linkers:
| Compound Name | Structure Type | Solubility | Unique Features |
|---|---|---|---|
| Ethylene Glycol Bis(succinimidyl Succinate) | Homobifunctional | Water-soluble | Cleavable linker |
| Disuccinimidyl Glutarate | Homobifunctional | Water-soluble | Shorter spacer length |
| N-Hydroxysuccinimide Ester of Dodecanedioic Acid | Homobifunctional | Water-soluble | Longer spacer length |
BS3 stands out due to its longer spacer arm (approximately 11.4 Å), which enhances flexibility between linked biomolecules compared to others with shorter linkers. Its non-cleavable nature also provides stability during experimental conditions.
Case Studies and Research Findings
- Protein Interaction Studies :
-
Receptor Binding Analysis :
- In neurobiology research, BS3 was utilized to investigate the binding dynamics of amyloid-β peptide in phospholipid membranes. The results indicated significant insights into the aggregation behavior of this peptide, which is crucial for understanding Alzheimer's disease .
- Mass Spectrometry Applications :
Q & A
Q. What is the mechanism of action of this compound in protein crosslinking?
The compound reacts with primary amines (e.g., lysine residues) on proteins via its two sulfosuccinimidyl ester groups, forming stable amide bonds. Its water solubility (due to sulfonate groups) allows cell-surface crosslinking without organic solvents, while the 11.4 Å spacer arm (suberate backbone) facilitates interactions between spatially separated proteins. The deuterated (d4) variant introduces a 4 Da mass shift in crosslinked products, enabling distinction from non-deuterated analogs in mass spectrometry .
Q. How should researchers optimize reaction conditions for cell-surface crosslinking?
- Concentration : Start with 1–5 mM (e.g., 5 mM in shrimp hemocytes ).
- pH : Use pH 8.0–8.3 buffers (e.g., PBS or triethanolamine) to enhance NHS ester reactivity .
- Temperature : Incubate at 4°C for 1–3 hours to minimize internalization of membrane proteins .
- Quenching : Terminate reactions with 20 mM Tris-HCl (pH 7.5) to block unreacted esters .
Q. What quality control measures ensure batch-to-batch consistency?
- Purity : Verify ≥90% purity via HPLC or NMR (as per supplier specifications) .
- Storage : Store at –20°C in desiccated conditions to prevent hydrolysis of NHS esters .
Advanced Research Questions
Q. How does deuterium labeling improve quantitative analysis of crosslinked complexes?
The d4 isotope provides a 4 Da mass shift in mass spectrometry, distinguishing crosslinked products from endogenous signals. This is critical for parallel experiments using deuterated and non-deuterated crosslinkers to quantify binding specificity or compare interaction networks under different conditions .
Q. How can discrepancies in observed oligomerization states be resolved?
- Titrate crosslinker concentrations : Use 1–10 mM to avoid under- or over-crosslinking. Higher concentrations may induce non-specific aggregation .
- Validate with orthogonal methods : Combine SDS-PAGE (to detect oligomer bands ) with size-exclusion chromatography or native PAGE .
- Include negative controls : Omit crosslinker to confirm oligomers are not artifacts .
Q. What strategies distinguish specific crosslinking from non-specific aggregation?
Q. How does spacer length compare to other crosslinkers in membrane protein studies?
The 11.4 Å spacer (suberate backbone) bridges larger protein interfaces, making it suitable for cell-surface receptors. Shorter spacers (e.g., BS2G: 7.7 Å) are better for compact complexes, while longer spacers (e.g., DSG: 12.0 Å) may increase non-specific interactions .
Methodological Considerations
Q. What protocols are recommended for quenching unreacted crosslinker?
After incubation, add 20 mM Tris-HCl (pH 7.5) and incubate for 15 minutes at 4°C. Centrifuge samples (10,000 ×g, 5 min) to remove excess reagent before downstream analysis (e.g., SDS-PAGE or mass spectrometry) .
Q. How to design controlled crosslinking experiments for structural studies?
- Step 1 : Crosslink purified proteins (e.g., N-acetyltransferase domains ) at 25°C for 3 hours in 200 mM triethanolamine (pH 8.25).
- Step 2 : Resolve crosslinked products on 4–12% Bis-Tris gels with MES SDS buffer.
- Step 3 : Compare band patterns (monomer to tetramer) against molecular weight markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
